molecular formula C10H12O2S B1292507 4-(Thiophen-2-yl)oxane-4-carbaldehyde CAS No. 906352-93-0

4-(Thiophen-2-yl)oxane-4-carbaldehyde

Cat. No. B1292507
CAS RN: 906352-93-0
M. Wt: 196.27 g/mol
InChI Key: BMUZFVLYGIZNAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives has been explored in various studies. For instance, the synthesis of 1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene was achieved using thienyl stannane and palladium-catalyzed Stille coupling, which involved a four-step process . Similarly, a range of chalcones derived from thiophene-3-carbaldehyde were synthesized by reacting with acetophenone derivatives in the presence of potassium hydroxide in ethanol . Another study reported the synthesis of 2-(thiophen-3-yl)vinylphosphonic acid through the addition of thiophene-3-carbaldehyde to lithium diethyl methylenephosphonate, followed by dehydration and hydrolysis .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. NMR, IR, and elemental analysis were used to determine the structure of the synthesized 1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene . The crystal and molecular structures of the synthesized chalcones were described, with variations in the substituent at the para position of the phenyl ring influencing the planarity of the molecules . The molecular packing of these chalcones was also characterized, with different types of intermolecular interactions contributing to the three-dimensional architecture .

Chemical Reactions Analysis

The studies also explored the reactivity of the synthesized thiophene derivatives. The photoluminescence properties of 1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene were investigated, showing emissive peaks in both chloroform solution and solid state, which are attributed to π-π transitions . The condensation reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone was performed, resulting in a mixture of products that were structurally investigated . These reactions highlight the potential of thiophene derivatives in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were analyzed through their spectroscopic data and photoluminescence properties. The absorption bands of 1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene correspond to π-π transitions, with peaks observed at specific wavelengths in chloroform solution . The chalcones derived from thiophene-3-carbaldehyde exhibited different molecular inclinations and configurations about the C=C bond, which did not significantly affect the bond distances in the α,β-unsaturated carbonyl moiety . The physical properties of these compounds, such as their molecular packing and intermolecular interactions, were also described, providing insight into their potential applications .

Scientific Research Applications

Photochemical Synthesis and Optical Properties

4-(Thiophen-2-yl)oxane-4-carbaldehyde and its derivatives have been explored for their potential in photochemical synthesis and their unique optical properties. In a notable study, derivatives of this compound underwent UV light irradiation to form 4H-thieno[3,2-c]chromene-2-carbaldehydes with high yield. These compounds were identified for their potential use as covert marking pigments due to their photochemical properties, which could have implications in security printing and anti-counterfeiting measures (Ulyankin et al., 2021).

Fluorescent Aryl-Substituted Thiophene Derivatives

Further research into the modification of 4-(Thiophen-2-yl)oxane-4-carbaldehyde led to the development of novel fluorescent aryl-substituted thiophene derivatives. These compounds have shown promise as functional materials for organic light-emitting diodes (OLEDs), highlighting their importance in the development of advanced electronic and photonic devices (Xu & Yu, 2011).

Antimicrobial Activity of Chitosan Schiff Bases

Chitosan Schiff bases, synthesized using derivatives including 4-(Thiophen-2-yl)oxane-4-carbaldehyde, have demonstrated antimicrobial activity against various gram-negative and gram-positive bacteria, as well as fungi. This suggests potential applications in biomedical materials and antimicrobial coatings, underscoring the versatility of thiophene derivatives in addressing healthcare challenges (Hamed et al., 2020).

Corrosion Inhibition for Aluminum Alloys

Thiophene derivatives synthesized from 4-(Thiophen-2-yl)oxane-4-carbaldehyde have been identified as effective corrosion inhibitors for aluminum alloys in acidic environments. Their high inhibition efficiency makes them suitable for applications in metal preservation, particularly in industries where corrosion resistance is critical (Arrousse et al., 2022).

Synthesis of Bioactive Molecules

The compound's derivatives have been utilized in the synthesis of novel bioactive molecules with significant antioxidant and antimicrobial properties. Such applications demonstrate the compound's potential in the development of new pharmaceuticals and health-related products, offering a promising avenue for further research in drug discovery (Gopi et al., 2016).

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, “4-(Thiophen-2-yl)oxane-4-carbaldehyde” could potentially be of interest in future research.

properties

IUPAC Name

4-thiophen-2-yloxane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c11-8-10(3-5-12-6-4-10)9-2-1-7-13-9/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUZFVLYGIZNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640371
Record name 4-(Thiophen-2-yl)oxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiophen-2-yl)oxane-4-carbaldehyde

CAS RN

906352-93-0
Record name 4-(Thiophen-2-yl)oxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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